

structural validation of methyl 1cyanocyclohexanecarboxylate by X-ray crystallography

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Compound of Interest

Compound Name:

Methyl 1cyanocyclohexanecarboxylate

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Structural Elucidation via X-ray Crystallography: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the definitive method for achieving this, providing unequivocal evidence of atomic connectivity, stereochemistry, and intermolecular interactions. This guide offers a comparative analysis of the structural features of a cyclohexanecarboxylic acid derivative, supported by experimental data, and outlines the comprehensive protocol for such a study.

While crystallographic data for **methyl 1-cyanocyclohexanecarboxylate** is not publicly available, we present a detailed structural analysis of a related compound, 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid, to exemplify the depth of information obtainable through X-ray diffraction.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. For comparative purposes, typical bond lengths for relevant functional groups are also provided. This allows for an



assessment of the geometric parameters within the determined crystal structure against established chemical knowledge.

Parameter	4-{[(2,4- dihydroxybenzylidene)ami no]methyl}cyclohexanecar boxylic acid	Typical Value
Crystal System	Monoclinic	-
Space Group	P21/c	-
Unit Cell Dimensions		
a (Å)	6.2399 (17)	-
b (Å)	10.222 (2)	-
c (Å)	22.251 (6)	-
α (°)	90	-
β (°)	90.232 (8)	-
γ (°)	90	-
Volume (ų)	1419.2 (6)	-
Z	4	-
Selected Bond Lengths (Å)		
C-C (cyclohexane)	1.52-1.54	~1.54
C-C (carboxyl)	1.51	~1.51
C=O (carboxyl)	1.25	~1.21
C-O (carboxyl)	1.31	~1.36
Selected Bond Angles (°)		
C-C-C (cyclohexane)	110.8-111.5	~109.5
O=C-O (carboxyl)	123.5	~125



Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through X-ray diffraction follows a meticulous workflow, from sample preparation to data analysis.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The key is to allow crystals to form slowly from a supersaturated solution. Common methods include:

- Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and subsequent crystal formation.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This
 vial is then placed in a larger, sealed container that includes a reservoir of a miscible "antisolvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly
 diffuses into the solution, reducing the compound's solubility and inducing crystallization.
- Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Crystal Selection and Mounting

Once crystals have formed, a suitable specimen must be selected under a microscope. An ideal crystal should be transparent, have well-defined faces, and be free of cracks or other imperfections.[1] The optimal size is typically around 0.1-0.3 mm in all dimensions.[2] The selected crystal is then carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and the cold stream of nitrogen gas used for low-temperature data collection.

Data Collection



The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[3] A monochromatic X-ray beam is directed at the crystal.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[3] The positions and intensities of these diffracted spots are recorded by the detector.

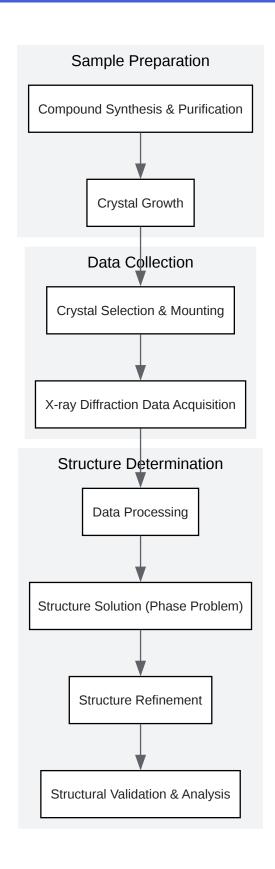
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is interpreted to build an initial model of the molecular structure. The model is then refined against the experimental data to improve the fit, resulting in the final, highly accurate three-dimensional structure.[3]

Experimental Workflow

The following diagram illustrates the key stages in the structural validation of a small molecule by single-crystal X-ray crystallography.





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Experimental workflow for X-ray crystallography.



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